3-(Iodomethyl)-3-methyloxetane CAS number and properties
3-(Iodomethyl)-3-methyloxetane CAS number and properties
An In-Depth Technical Guide to 3-(Iodomethyl)-3-methyloxetane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Iodomethyl)-3-methyloxetane, a valuable building block in modern medicinal chemistry. It covers the compound's chemical properties, synthesis, applications in drug discovery, and key experimental protocols.
Core Properties and Specifications
3-(Iodomethyl)-3-methyloxetane is a heterocyclic compound featuring a strained four-membered ether ring. The presence of a reactive iodomethyl group makes it a versatile intermediate for introducing the 3-methyl-3-oxetanyl moiety into complex molecules. This substitution is highly sought after in drug design as the oxetane ring can serve as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities, often leading to improved physicochemical properties.[1][2][3]
Table 1: Physicochemical Properties of 3-(Iodomethyl)-3-methyloxetane
| Property | Value | Reference(s) |
| CAS Number | 112823-30-0 | [4][5][6][7] |
| Molecular Formula | C₅H₉IO | [4][5][7][8] |
| Molecular Weight | 212.03 g/mol | [5][6][7] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 72-75 °C (10 Torr) | [5] |
| Density | 1.7437 g/cm³ | [5] |
| Purity | Typically ≥98% (often stabilized with copper chips) | [4][6] |
| Storage | 2-8°C, under inert atmosphere, protected from light | [4][5][8][9] |
Synthesis of 3-(Iodomethyl)-3-methyloxetane
The synthesis of 3-(Iodomethyl)-3-methyloxetane typically proceeds via a two-step sequence starting from the commercially available 3-hydroxymethyl-3-methyloxetane (HMMO). The hydroxyl group is first converted into a better leaving group, commonly a tosylate, which is then displaced by iodide in a nucleophilic substitution reaction (Finkelstein reaction).
Caption: Synthetic pathway for 3-(Iodomethyl)-3-methyloxetane.
Experimental Protocol: Synthesis of 3-(Iodomethyl)-3-methyloxetane
Step 1: Synthesis of 3-Methyl-3-(tosyloxymethyl)oxetane
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To a stirred solution of 3-hydroxymethyl-3-methyloxetane (1.0 eq.) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature, stirring overnight.
-
Quench the reaction by pouring it into ice-cold water.
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Extract the aqueous layer with dichloromethane (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.
Step 2: Synthesis of 3-(Iodomethyl)-3-methyloxetane
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Dissolve the crude 3-Methyl-3-(tosyloxymethyl)oxetane (1.0 eq.) in acetone.
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Add sodium iodide (1.5 eq.) to the solution.
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Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
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After completion, cool the mixture to room temperature and filter to remove the precipitated sodium tosylate.
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Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford 3-(Iodomethyl)-3-methyloxetane as a colorless to light yellow oil.
Applications in Drug Discovery
The 3-iodo- and 3-(iodomethyl)-3-methyloxetanes are highly valuable precursors in medicinal chemistry. The carbon-iodine bond provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds through various coupling reactions. This allows for the efficient incorporation of the oxetane moiety into potential drug candidates.[1][2]
One of the most powerful applications is in the Suzuki-Miyaura cross-coupling reaction to synthesize 3-aryl- or 3-benzyl-3-methyloxetanes, which are key scaffolds in many biologically active compounds.[1]
Caption: Workflow for Suzuki-Miyaura coupling using 3-(Iodomethyl)-3-methyloxetane.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
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To a reaction vessel, add the aryl boronic acid (1.2 eq.), 3-(Iodomethyl)-3-methyloxetane (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).
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Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to yield the desired 3-(arylmethyl)-3-methyloxetane product.
Safety and Handling
3-(Iodomethyl)-3-methyloxetane is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 2: Hazard and Precautionary Information
| Category | Statements | Reference(s) |
| Pictograms | Warning | [8] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. | [8][9][10] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][10][11] |
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.[10][11][12] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-(Iodomethyl)-3-methyloxetane - Lead Sciences [lead-sciences.com]
- 5. 3-(iodomethyl)-3-methyloxetane | 112823-30-0 [chemicalbook.com]
- 6. 112823-30-0 Cas No. | 3-(Iodomethyl)-3-methyloxetane | Apollo [store.apolloscientific.co.uk]
- 7. scbt.com [scbt.com]
- 8. covethouse.eu [covethouse.eu]
- 9. 3-(Iodomethyl)-3-methyloxetane – porphyrin-systems [porphyrin-systems.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
